molecular formula C16H21N3O B5685881 3-(7,8,9,10-tetrahydro-6H-cyclohepta[b]indol-5-yl)propanehydrazide

3-(7,8,9,10-tetrahydro-6H-cyclohepta[b]indol-5-yl)propanehydrazide

Cat. No.: B5685881
M. Wt: 271.36 g/mol
InChI Key: BRAULAAWCQTGCL-UHFFFAOYSA-N
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Description

3-(7,8,9,10-tetrahydro-6H-cyclohepta[b]indol-5-yl)propanehydrazide is a complex organic compound with the molecular formula C16H21N3O . This compound features a unique structure that includes a cyclohepta[b]indole core, which is a bicyclic system fused with a seven-membered ring. The presence of a propanehydrazide group adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7,8,9,10-tetrahydro-6H-cyclohepta[b]indol-5-yl)propanehydrazide typically involves multiple steps, starting from readily available precursors. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cycloheptanone to form the indole core.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(7,8,9,10-tetrahydro-6H-cyclohepta[b]indol-5-yl)propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(7,8,9,10-tetrahydro-6H-cyclohepta[b]indol-5-yl)propanehydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(7,8,9,10-tetrahydro-6H-cyclohepta[b]indol-5-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The indole core can bind to various enzymes and receptors, modulating their activity. The hydrazide group may also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(7,8,9,10-tetrahydro-6H-cyclohepta[b]indol-5-yl)propanehydrazide is unique due to the combination of its indole core and propanehydrazide group. This structural arrangement provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

3-(7,8,9,10-tetrahydro-6H-cyclohepta[b]indol-5-yl)propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c17-18-16(20)10-11-19-14-8-3-1-2-6-12(14)13-7-4-5-9-15(13)19/h4-5,7,9H,1-3,6,8,10-11,17H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAULAAWCQTGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N(C3=CC=CC=C23)CCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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